molecular formula C19H16F3N5O B2746289 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396715-35-7

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2746289
CAS No.: 1396715-35-7
M. Wt: 387.366
InChI Key: VGGKBSOYRRIMDD-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O and its molecular weight is 387.366. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone can be achieved through multi-step organic reactions

  • Industrial Production Methods: Industrially, the compound can be synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Scaling up requires optimization to maintain yield and purity.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions

    • Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    • Reduction: Often carried out using agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: Can occur under nucleophilic or electrophilic conditions, depending on the substituent and the reaction environment.

  • Major Products

    • Oxidation can yield quinolone derivatives.

    • Reduction may lead to the formation of corresponding alcohols or amines.

    • Substitution reactions result in various substituted quinoline or tetrazole derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications: This compound has promising applications in multiple fields:

  • Chemistry

    • As a building block in organic synthesis for creating more complex molecules.

  • Biology

    • Potential use as a bioactive molecule for studying cellular processes and interactions.

  • Medicine

    • Exploration as a lead compound in drug discovery due to its unique structure and potential bioactivities.

  • Industry

    • Applications in material science for developing new materials with specific properties.

Mechanism of Action

  • Mechanism by which the Compound Exerts its Effects

    • The compound's action is likely mediated by its interaction with specific molecular targets, such as enzymes or receptors.

  • Molecular Targets and Pathways Involved

    • The exact targets depend on the application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing pathways related to disease processes.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds

    • Compared to other quinoline-tetrazole derivatives, this compound stands out due to its specific substitution pattern, which may confer unique chemical and biological properties.

  • List of Similar Compounds

    • Quinoline derivatives with various substitutions.

    • Tetrazole-containing compounds used in medicinal chemistry.

    • Other hybrid molecules incorporating quinoline and tetrazole moieties.

And there you have it—a detailed breakdown of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. Anything stand out to you about this compound?

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O/c1-12-4-9-16-13(11-12)3-2-10-26(16)18(28)17-23-25-27(24-17)15-7-5-14(6-8-15)19(20,21)22/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGKBSOYRRIMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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